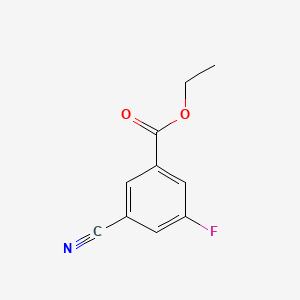

Ethyl 3-cyano-5-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-cyano-5-fluorobenzoate is a chemical compound with the molecular formula C10H8FNO2 . It has a molecular weight of 193.18 . This compound is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been studied in the literature. For instance, the condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The reaction is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . Another study reported the reaction of benzoyl isothiocyanate with ethyl cyanoacetate in KOH−EtOH followed by alkylation with methyl iodide at room temperature and then a reaction with hydrazine, resulting in the formation of 3-ethoxy-5-phenyl-1H-1,2,4-triazole .Scientific Research Applications

Synthesis of Antitumor and Antiviral Agents

Ethyl 3-cyano-5-fluorobenzoate serves as a precursor in the synthesis of various compounds with significant biological activities. For example, it has been utilized in the synthesis of amino acid ester derivatives containing 5-fluorouracil, demonstrating inhibitory effects against liver cancer ((J. Xiong et al., 2009)). Moreover, its derivatives have been explored for anti-HSV-1 and cytotoxic activities, indicating its potential in developing new therapeutic agents ((K. Dawood et al., 2011)).

Development of Fluorinated Compounds

The versatility of ethyl 3-cyano-5-fluorobenzoate extends to the synthesis of diverse trifluoromethyl heterocycles. These compounds, synthesized from a single precursor, showcase the chemical’s role in developing new materials with potential applications in various fields, including pharmaceuticals and materials science ((Mark A. Honey et al., 2012)).

Antituberculosis and Antimicrobial Activity

Ethyl 3-cyano-5-fluorobenzoate-related compounds have been investigated for their antimycobacterial activity, offering a pathway to new antituberculosis drugs. Such research underscores the compound's significance in addressing global health challenges ((B. Koçyiğit-Kaymakçıoğlu et al., 2009)).

Fluorescent Molecules and Photoredox Catalysis

The compound's derivatives have been used to synthesize new fluorescent molecules and as photoredox catalysts in organic synthesis. This highlights its role in advancing research in chemical synthesis and materials science, offering insights into developing novel catalysts and fluorescent markers for various applications ((Jian Luo & Jian Zhang, 2016)).

Pharmaceutical Intermediates

Ethyl 3-cyano-5-fluorobenzoate is crucial in synthesizing intermediates for pharmaceutical compounds. Its utilization in continuous-flow processes for producing floxacin intermediates demonstrates its importance in enhancing the efficiency and sustainability of pharmaceutical manufacturing ((Shaozheng Guo et al., 2020)).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 3-cyano-5-fluorobenzoate, indicates that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

ethyl 3-cyano-5-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARKJSJIEGINAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-cyano-5-fluorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.